3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate
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Overview
Description
3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with multiple trimethylazaniumyl groups, making it a highly charged molecule. The presence of the 4-methylbenzenesulfonate group further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate typically involves multi-step organic reactions The starting material is often an anthracene derivative, which undergoes a series of substitution reactions to introduce the trimethylazaniumyl groups The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The trimethylazaniumyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can bind to specific proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid
- Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo (5.2.1.0 (2,6))dec-8-en-4-yl ester
Uniqueness
Compared to similar compounds, 3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate is unique due to its highly charged nature and the presence of multiple trimethylazaniumyl groups. This makes it particularly suitable for applications requiring strong electrostatic interactions, such as in the development of advanced materials and biological probes.
Properties
CAS No. |
71156-05-3 |
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Molecular Formula |
C66H96N8O14S4 |
Molecular Weight |
1353.8 g/mol |
IUPAC Name |
3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C38H66N8O2.4C7H8O3S/c1-43(2,3)25-13-21-39-29-17-18-30(40-22-14-26-44(4,5)6)34-33(29)37(47)35-31(41-23-15-27-45(7,8)9)19-20-32(36(35)38(34)48)42-24-16-28-46(10,11)12;4*1-6-2-4-7(5-3-6)11(8,9)10/h17-20H,13-16,21-28H2,1-12H3,(H2-2,39,40,41,42,47,48);4*2-5H,1H3,(H,8,9,10)/q+2;;;;/p-2 |
InChI Key |
CNDZBXFQITYMBI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=C(C=CC(=C3C2=O)NCCC[N+](C)(C)C)NCCC[N+](C)(C)C |
Origin of Product |
United States |
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